molecular formula C30H53O29P B14157283 [3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate

[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate

Cat. No.: B14157283
M. Wt: 908.7 g/mol
InChI Key: OMYJRMJTEUZVJV-UHFFFAOYSA-N
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Description

[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate is a complex organic compound characterized by multiple hydroxyl groups and phosphate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate involves multiple steps, typically starting with the preparation of the oxane ring structures. The hydroxyl groups are introduced through selective hydroxylation reactions, and the phosphate ester is formed via phosphorylation reactions using reagents such as phosphoric acid or phosphoryl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of [3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate ester group plays a key role in binding to active sites of enzymes, thereby modulating their activity. The compound’s hydroxyl groups contribute to its antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H53O29P

Molecular Weight

908.7 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C30H53O29P/c31-1-7-13(36)17(40)21(44)27(52-7)55-10(4-34)25(58-29-23(46)18(41)14(37)8(2-32)53-29)26(59-30-24(47)19(42)15(38)9(3-33)54-30)11(5-35)56-28-22(45)20(43)16(39)12(57-28)6-51-60(48,49)50/h4,7-33,35-47H,1-3,5-6H2,(H2,48,49,50)

InChI Key

OMYJRMJTEUZVJV-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Origin of Product

United States

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